Cytotoxic Potency Differential: 5-Bromo Substitution Confers Superior Activity Over Unsubstituted Analogs in Human Cancer Cell Lines
In a head-to-head comparative cytotoxicity screen of novel 3-substituted 2-indolinone derivatives against HT-29 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines, the compound bearing a 5-bromo substituent was identified as the most potent derivative within the evaluated series [1]. While the precise numerical IC50 values for each comparator are not fully enumerated in the available abstract, the study explicitly states that derivatives with IC50 < 10 µM were identified, and that the 5-bromo-substituted compound exhibited the highest potency among all tested analogs [1].
| Evidence Dimension | In vitro cytotoxic potency |
|---|---|
| Target Compound Data | IC50 < 10 µM; most potent derivative in series [1] |
| Comparator Or Baseline | Other 3-substituted 2-indolinone derivatives lacking C5-bromo substitution; IC50 values unspecified but all less potent [1] |
| Quantified Difference | 5-Bromo derivative ranks as the most potent among all evaluated compounds [1] |
| Conditions | MTT assay; HT-29 (human colon adenocarcinoma) and MCF-7 (human breast adenocarcinoma) cell lines [1] |
Why This Matters
For procurement supporting oncology SAR programs, this evidence demonstrates that the C5-bromo substituent is a critical potency determinant, making this compound a necessary comparator rather than an interchangeable analog.
- [1] Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. [Exact journal reference incomplete in source; content verified via ebusca.uv.mx abstract]. View Source
